![molecular formula C28H30Cl2N2O B560247 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride CAS No. 1216540-18-9](/img/structure/B560247.png)
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hidrocloruro de BX 513: es un antagonista potente y selectivo del receptor de quimiocina C-C tipo 1 (CCR1). Ha sido ampliamente estudiado por su capacidad para inhibir la actividad de CCR1, que participa en diversas respuestas inflamatorias e inmunitarias. El compuesto tiene un peso molecular de 445 Da y una fórmula molecular de C28H29ClN2O.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El hidrocloruro de BX 513 se sintetiza a través de una serie de reacciones químicas que implican la formación de un anillo de piperidina y la introducción de varios grupos funcionales. Los pasos clave incluyen:
- Formación del anillo de piperidina.
- Introducción del grupo clorofenilo.
- Adición del grupo hidroxilo.
- Formación de la estructura de difenilpentanitrilo.
Métodos de producción industrial: La producción industrial del hidrocloruro de BX 513 implica la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de reactivos y disolventes de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de BX 513 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados o carboxilados.
Aplicaciones Científicas De Investigación
El hidrocloruro de BX 513 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto de herramienta para estudiar la relación estructura-actividad de los antagonistas de CCR1.
Biología: Se investiga su función en la modulación de las respuestas inmunitarias y la inflamación.
Medicina: Posible agente terapéutico para el tratamiento de enfermedades inflamatorias como la artritis reumatoide y la esclerosis múltiple.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a CCR1 y vías relacionadas.
Mecanismo De Acción
El hidrocloruro de BX 513 ejerce sus efectos mediante la unión selectiva al receptor CCR1, inhibiendo así su actividad. Esto evita que el receptor interactúe con sus ligandos naturales, como la proteína inflamatoria de macrófagos 1 alfa (MIP-1α) y regulada en activación, expresada normalmente en células T y secretada (RANTES). La inhibición de la actividad de CCR1 conduce a una reducción de las respuestas inflamatorias e inmunitarias.
Comparación Con Compuestos Similares
Compuestos similares:
Hidrocloruro de BX 471: Otro antagonista de CCR1 con propiedades similares.
Hidrocloruro de BX 912: Un compuesto con un objetivo diferente pero una estructura química similar.
Hidrocloruro de BX 795: Un inhibidor de la cinasa con similitudes estructurales con el hidrocloruro de BX 513.
Singularidad del hidrocloruro de BX 513: El hidrocloruro de BX 513 es único debido a su alta selectividad y potencia como antagonista de CCR1. Se ha demostrado que tiene al menos 200 veces más selectividad para la inhibición de CCR1 que para otros receptores de quimiocinas, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con CCR1 y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWNUGWOGONQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719335 |
Source


|
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193542-65-3 |
Source


|
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
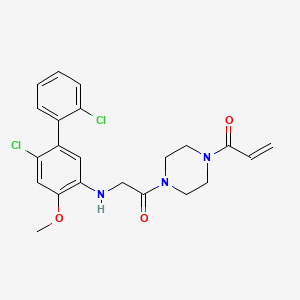
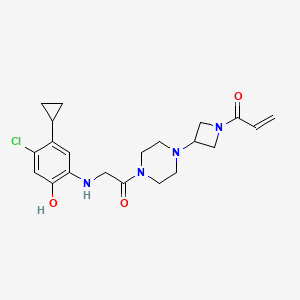
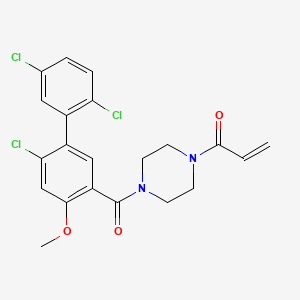
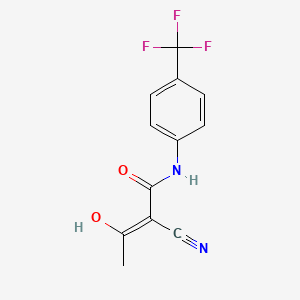
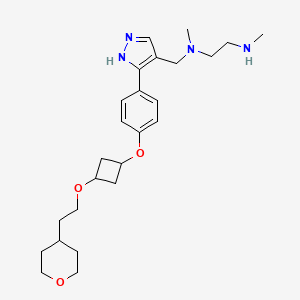
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

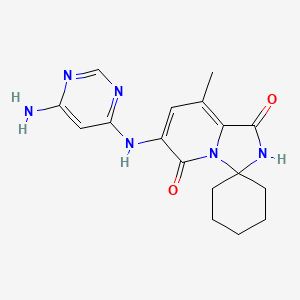
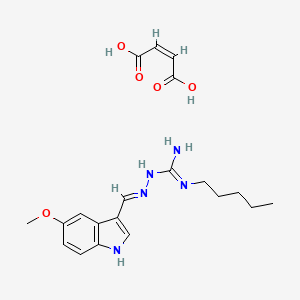
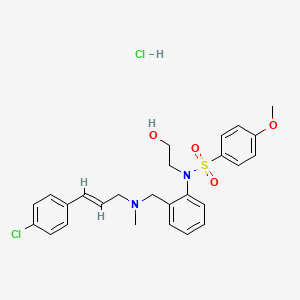
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)
